

# 2-Fluoro-6-(trifluoromethyl)benzamide CAS number 144851-59-2

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## Compound of Interest

Compound Name: 2-Fluoro-6-(trifluoromethyl)benzamide

Cat. No.: B120175

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An In-Depth Technical Guide to **2-Fluoro-6-(trifluoromethyl)benzamide** (CAS: 144851-59-2)

## Introduction

**2-Fluoro-6-(trifluoromethyl)benzamide**, identified by CAS Number 144851-59-2, is a highly functionalized aromatic compound that has emerged as a pivotal building block in modern synthetic and medicinal chemistry.<sup>[1][2][3]</sup> Its structure, featuring a benzamide core substituted with two distinct, strongly electron-withdrawing groups—a fluorine atom and a trifluoromethyl group—at the ortho positions, imparts a unique combination of steric and electronic properties. This strategic fluorination is a cornerstone of contemporary drug discovery, often employed to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties such as lipophilicity to optimize pharmacokinetic profiles.<sup>[4][5]</sup>

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of data to provide an in-depth analysis of the compound's properties, synthesis, reactivity, and applications, with a focus on the causal reasoning behind experimental methodologies and its strategic value in pharmaceutical research.

## Part 1: Physicochemical Properties and Spectral Analysis

A precise understanding of a compound's physical and spectral characteristics is fundamental to its application in research and synthesis. The properties of **2-Fluoro-6-(trifluoromethyl)benzamide** are summarized below, followed by an expert analysis of its expected spectral profile.

## Physicochemical Data Summary

Property	Value	Reference(s)
CAS Number	144851-59-2	[6]
Molecular Formula	C <sub>8</sub> H <sub>5</sub> F <sub>4</sub> NO	[7]
Molecular Weight	207.12 g/mol	[7][6]
Appearance	White crystalline solid	[8][9]
Melting Point	144-147 °C	[7][6]

## Expected Spectral Profile: An Interpretive Guide

While raw spectral data provides confirmation of identity, a predictive understanding of the spectrum is crucial for reaction monitoring and structural elucidation of its derivatives.

- <sup>1</sup>H NMR Spectroscopy:** The proton NMR spectrum is expected to be dominated by the aromatic region. The three aromatic protons will appear as a complex multiplet, likely in the downfield region ( $\delta$  7.5-8.0 ppm), due to the deshielding effects of the adjacent carbonyl, fluorine, and trifluoromethyl groups. The two amide protons (-CONH<sub>2</sub>) are expected to present as a broad singlet, the chemical shift of which can be highly variable depending on solvent and concentration.
- <sup>13</sup>C NMR Spectroscopy:** The carbon spectrum will be characterized by distinct signals for the eight carbons. The carbonyl carbon will be significantly downfield (>165 ppm). The aromatic carbons will show complex splitting patterns due to coupling with fluorine. The carbon directly bonded to the fluorine atom (C-F) and the trifluoromethyl group (C-CF<sub>3</sub>) will exhibit large one-bond coupling constants (<sup>1</sup>J<sub>C-F</sub>). The trifluoromethyl carbon itself will appear as a quartet due to coupling with its three fluorine atoms.

- **$^{19}\text{F}$  NMR Spectroscopy:** This is a key technique for fluorinated compounds. Two distinct signals are expected: a singlet (or narrowly split multiplet due to coupling with aromatic protons) for the trifluoromethyl group ( $-\text{CF}_3$ ) and a multiplet for the aromatic fluorine (Ar-F).
- **Fourier-Transform Infrared (FT-IR) Spectroscopy:** The IR spectrum provides clear evidence of the key functional groups.<sup>[10]</sup> Characteristic absorption bands include:
  - **N-H Stretching:** A pair of medium-to-strong bands around  $3400\text{--}3200\text{ cm}^{-1}$  corresponding to the symmetric and asymmetric stretches of the primary amide.
  - **C=O Stretching (Amide I):** A strong, sharp absorption band around  $1660\text{--}1680\text{ cm}^{-1}$ .
  - **N-H Bending (Amide II):** A medium-to-strong band near  $1600\text{--}1640\text{ cm}^{-1}$ .
  - **C-F Stretching:** Strong absorptions in the fingerprint region, typically between  $1350\text{--}1100\text{ cm}^{-1}$ , associated with the Ar-F and C-F bonds of the trifluoromethyl group.
- **Mass Spectrometry (MS):** Under electron ionization (EI), the mass spectrum should show a clear molecular ion ( $\text{M}^+$ ) peak at  $m/z$  207. Key fragmentation pathways would likely involve the loss of the amide group ( $-\text{NH}_2$ ) to give a fragment at  $m/z$  191, and potentially the loss of a fluorine atom or the entire trifluoromethyl group.

## Part 2: Synthesis and Mechanistic Considerations

The synthesis of **2-fluoro-6-(trifluoromethyl)benzamide** requires precise control over regiochemistry. A robust method detailed in the patent literature involves a multi-step sequence starting from a commercially available dichlorinated precursor.<sup>[11]</sup> This approach is advantageous due to the availability of starting materials and the straightforward nature of the transformations.

### Diagram: Synthetic Workflow



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Caption: Synthetic pathway to **2-Fluoro-6-(trifluoromethyl)benzamide**.

## Experimental Protocol: A Step-by-Step Methodology

The following protocol is a representative synthesis adapted from established methodologies.

[11] The rationale behind key steps is provided to offer deeper insight.

### Step 1: Fluorination of 2,3-Dichlorobenzotrifluoride

- **Setup:** To a dried, inert-atmosphere reactor equipped with a mechanical stirrer and reflux condenser, add 2,3-dichlorobenzotrifluoride, a suitable solvent (e.g., sulfolane), a fluorinating agent (e.g., spray-dried potassium fluoride), and a phase-transfer catalyst (e.g., tetraphenylphosphonium bromide).
  - **Causality:** Sulfolane is a high-boiling polar aprotic solvent, ideal for facilitating SNAr reactions which often require elevated temperatures. The phase-transfer catalyst is crucial for solubilizing the fluoride salt in the organic phase to enable the reaction.
- **Reaction:** Heat the mixture to 180-220 °C and maintain for several hours. Monitor the reaction progress by Gas Chromatography (GC).
- **Workup:** After cooling, dilute the reaction mixture with an organic solvent (e.g., toluene) and filter to remove inorganic salts. Wash the filtrate with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-fluoro-3-chloro-6-(trifluoromethyl)benzene.

### Step 2: Cyanation

- **Setup:** In a suitable reactor, combine the product from Step 1 with copper(I) cyanide in a high-boiling solvent like DMF or NMP.
  - **Causality:** This is a Rosenmund-von Braun reaction. Copper(I) cyanide is the reagent of choice for converting aryl halides to nitriles. The reaction requires high temperatures to proceed.
- **Reaction:** Heat the mixture to 150-180 °C for several hours, monitoring by GC or TLC.

- **Workup:** Cool the mixture and pour it into an aqueous solution of ferric chloride and HCl to decompose the copper cyanide complex. Extract the product with an organic solvent, wash the organic layer, dry, and concentrate. Purify the resulting crude 2-fluoro-6-(trifluoromethyl)benzonitrile by distillation or chromatography.

### Step 3: Hydrolysis to the Amide

- **Setup:** Dissolve the nitrile from Step 2 in a suitable acid (e.g., concentrated sulfuric acid) or a basic solution (e.g., NaOH in aqueous alcohol).
  - **Causality:** Nitrile hydrolysis can be catalyzed by either acid or base. Acid-catalyzed hydrolysis proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack by water. Base-catalyzed hydrolysis involves direct nucleophilic attack of hydroxide on the nitrile carbon.
- **Reaction:** Gently heat the mixture (e.g., 80-100 °C) and stir for 2-4 hours until the reaction is complete (monitored by HPLC).[\[11\]](#)
- **Workup:** If using acid, carefully pour the reaction mixture onto ice and collect the precipitated solid by filtration. If using a base, cool the reaction mixture to precipitate the product, which is then collected by filtration.[\[11\]](#) Wash the solid with cold water and dry to afford **2-fluoro-6-(trifluoromethyl)benzamide**.

## Part 3: Chemical Reactivity and Applications in Drug Discovery

The utility of **2-fluoro-6-(trifluoromethyl)benzamide** stems directly from its unique electronic architecture and its role as a versatile synthetic intermediate.

### Core Reactivity

The aromatic ring is highly electron-deficient due to the combined -I (inductive) and -M (mesomeric) effects of the trifluoromethyl and carboxamide groups, and the strong -I effect of the fluorine atom. This electronic profile dictates its reactivity:

- **Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar):** While the fluorine is a good leaving group, the ortho-trifluoromethyl group provides significant steric hindrance, making S<sub>N</sub>Ar reactions at

the C-F position challenging but feasible with potent, small nucleophiles under forcing conditions.

- **Amide Group Chemistry:** The amide functionality can undergo standard transformations. It can be hydrolyzed back to the corresponding carboxylic acid under harsh acidic or basic conditions. More importantly, it can be reduced to 2-fluoro-6-(trifluoromethyl)benzylamine, a key pharmaceutical intermediate.<sup>[12][13]</sup>

## Diagram: Role as a Pharmaceutical Intermediate



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